N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a phenyl ring (a variant of a benzene ring), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a tetrazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The presence of these rings suggests that the compound may exhibit aromaticity, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can participate in would depend on the specific functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, while the tetrazole ring could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Novel Synthesis and Therapeutic Applications
Research on related compounds demonstrates a wide array of synthetic methods and therapeutic potentials. For instance, the synthesis of novel benzodifuranyl and tetrahydropyranyl-substituted compounds showcases advanced methodologies to create compounds with potential anti-inflammatory, analgesic, and antibacterial activities (A. Abu‐Hashem et al., 2020), (А. А. Aghekyan et al., 2020). These findings highlight the potential of such compounds in developing new therapeutic agents.
Antiprotozoal and Antibacterial Activity
The discovery of novel dicationic imidazo[1,2-a]pyridines with strong DNA affinities and significant in vitro and in vivo antiprotozoal activities opens up possibilities for the development of new treatments for protozoal infections (Mohamed A. Ismail et al., 2004). Similarly, the synthesis of (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles with antibacterial activity underscores the potential for creating new antibacterial agents (Sailaja Rani Talupur et al., 2021).
Antidiabetic Screening
The development of N-substituted dihydropyrimidine derivatives with in vitro antidiabetic activity through α-amylase inhibition assay suggests a promising route for antidiabetic drug development (J. Lalpara et al., 2021). This indicates the compound's potential relevance in researching diabetes treatments.
Advanced Material Synthesis
Research into aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units for their electro-optical properties highlights the compound's potential application in the development of new materials with specialized properties (S. Hsiao et al., 2015). This could have implications for electronics, photonics, and material science.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-11-10-15(12(2)26-11)16(23)18-13-4-6-14(7-5-13)22-17(24)21(19-20-22)8-9-25-3/h4-7,10H,8-9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRYWIKEQASMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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